3-chloro-N-(3-isopropoxyphenyl)benzamide
Description
3-Chloro-N-(3-isopropoxyphenyl)benzamide is a benzamide derivative featuring a 3-chlorobenzoic acid moiety linked via an amide bond to a 3-isopropoxyaniline group. The compound’s unique isopropoxy substituent introduces steric bulk and altered electronic effects compared to simpler substituents (e.g., chloro, nitro) seen in related benzamides, which may influence its reactivity, crystallinity, and biological activity .
Properties
IUPAC Name |
3-chloro-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(2)20-15-8-4-7-14(10-15)18-16(19)12-5-3-6-13(17)9-12/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVYZZNVZOAZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Dihedral Angles and Planarity :
- In 3-chloro-N-(3-chlorophenyl)benzamide (), the dihedral angle between the benzoyl and aniline rings is 7.3–9.1°, indicating near-planarity. The syn/anti conformations of the amide group relative to substituents (e.g., chloro groups) influence this geometry .
- The isopropoxy group in the target compound is bulkier than chloro or nitro groups, likely increasing steric hindrance and reducing planarity. This could affect intermolecular interactions, such as π-π stacking, and alter crystal packing .
- Hydrogen Bonding and Crystal Packing: Analogs like 3-chloro-N-(2-nitrophenyl)benzamide () form C–H∙∙∙O hydrogen bonds, creating chains along the crystallographic b-axis.
Physicochemical Properties
- Solubility and Stability :
- Chloro and nitro substituents enhance hydrophobicity, reducing aqueous solubility. The isopropoxy group’s ether linkage may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic derivatives .
- Stability under reflux conditions (e.g., in thionyl chloride) is expected to mirror chloro analogs, though the isopropoxy group’s susceptibility to acid-catalyzed hydrolysis requires evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
